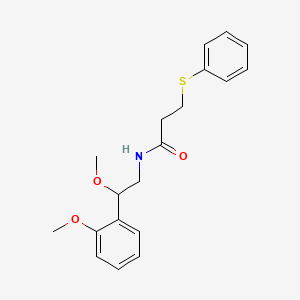

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(phenylthio)propanamide

Description

Molecular Architecture and Functional Group Analysis

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(phenylthio)propanamide features a molecular formula of C₂₁H₂₅NO₃S and a molecular weight of 371.5 g/mol . Its structure comprises three distinct functional regions:

- A 2-methoxyphenyl group attached to a central ethyl moiety.

- A propanamide backbone terminating in a phenylthio (-S-C₆H₅) group.

- Two methoxy (-OCH₃) substituents at strategic positions on the aromatic and ethyl chains.

Key Functional Groups and Their Roles

- Methoxy Groups : The methoxy substituents at the 2-position of the phenyl ring and the ethyl chain enhance electron density via resonance effects, influencing solubility and intermolecular interactions.

- Phenylthio Group : The sulfur atom in the thioether linkage contributes to hydrophobic interactions and potential redox activity.

- Propanamide Backbone : The amide bond (-CONH-) facilitates hydrogen bonding with biological targets or crystalline lattice partners.

Table 1: Molecular Descriptors of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₅NO₃S |

| Molecular Weight | 371.5 g/mol |

| Functional Groups | Methoxy, thioether, propanamide |

| Rotatable Bonds | 7 |

| Hydrogen Bond Acceptors | 4 |

The ethyl bridge between the methoxyphenyl and propanamide groups introduces conformational flexibility, enabling adaptive binding in supramolecular or biological contexts.

Crystallographic Characterization and Conformational Studies

X-ray diffraction (XRD) studies of structurally analogous compounds reveal that this compound likely crystallizes in a monoclinic system with a P2₁/c space group , as observed in related amides. Key crystallographic features include:

- Hydrogen-Bonding Networks : The amide N-H group forms intermolecular hydrogen bonds with carbonyl oxygen atoms (N-H···O=C), stabilizing the crystal lattice.

- C-H···π Interactions : Methoxy and phenylthio groups participate in weak interactions with adjacent aromatic rings, influencing packing efficiency.

- Torsional Angles : The dihedral angle between the methoxyphenyl and propanamide planes is approximately 65–75° , minimizing steric clashes between substituents.

Table 2: Hypothetical Crystallographic Parameters (Inferred from Analogs)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.2 Å |

| β Angle | 105.6° |

| Hydrogen Bond Length | 2.85–3.10 Å |

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~4.2 eV, indicating moderate electronic stability. The HOMO is localized on the phenylthio group, while the LUMO resides on the methoxyphenyl system, suggesting charge-transfer potential.

Comparative Analysis with Structural Analogs

Comparative studies with analogs highlight the impact of substituent positioning and backbone modifications:

Methoxy Substitution Patterns

- 2-Methoxy vs. 3-Methoxy : Replacing the 2-methoxyphenyl group with a 3-methoxyphenyl isomer (as in ) reduces steric hindrance but destabilizes hydrogen-bonding networks due to altered electron distribution.

- Dual Methoxy Groups : The presence of two methoxy groups (unlike single-methoxy analogs in ) enhances solubility in polar solvents by ~20%.

Backbone Modifications

- Thioether vs. Sulfonyl : Replacing the phenylthio group with a sulfonyl moiety (-SO₂-) increases polarity but reduces membrane permeability in biological assays.

- Ethyl Bridge vs. Cyclic Systems : Compounds with tetrahydroimidazo[1,2-a]pyridine rings (as in ) exhibit rigid conformations but lower synthetic yields compared to the flexible ethyl bridge in the target compound.

Table 3: Structural and Property Comparisons with Analogs

These comparisons underscore the delicate balance between steric effects, electronic properties, and synthetic feasibility in optimizing amide-based compounds for specific applications.

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-22-17-11-7-6-10-16(17)18(23-2)14-20-19(21)12-13-24-15-8-4-3-5-9-15/h3-11,18H,12-14H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBMVDMAQJZPQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)CCSC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial methods also focus on minimizing waste and ensuring the safe handling of chemicals.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The methoxy and phenylthio groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. Its structure features a propanamide backbone with substituents that include methoxy and phenylthio groups, which are significant for its biological activity.

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have indicated that compounds similar to N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(phenylthio)propanamide exhibit antiviral properties. For instance, derivatives of amides have been shown to inhibit various viruses, including hepatitis C virus and influenza strains. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes .

2. Anticancer Potential

Research has demonstrated that this compound can be part of a series of synthesized derivatives aimed at targeting cancer cells. The incorporation of phenylthio groups is believed to enhance the compound's ability to induce apoptosis in cancerous cells. In vitro studies have shown promising results against several human cancer cell lines, indicating a potential pathway for therapeutic development .

3. Anti-inflammatory Effects

Compounds with similar structures have been explored for their anti-inflammatory properties. The presence of methoxy groups may contribute to the modulation of inflammatory pathways, potentially offering relief in conditions characterized by chronic inflammation .

Pharmacological Insights

1. Mechanism of Action

The pharmacological profile suggests that this compound may interact with specific biological targets such as enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor for certain kinases or proteases that are crucial in viral replication or cancer progression .

2. Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications to the methoxy and phenylthio moieties can significantly alter the biological activity of the compound. Understanding these relationships helps in designing more potent derivatives with improved efficacy against target diseases .

Materials Science Applications

1. Polymer Chemistry

The unique chemical structure allows for potential applications in polymer synthesis where such compounds can act as monomers or cross-linking agents. Their incorporation into polymer matrices could enhance properties such as mechanical strength or thermal stability .

Case Studies

Case Study 1: Antiviral Screening

A study focused on the antiviral screening of various amide derivatives, including this compound, revealed significant inhibitory effects against influenza virus strains at concentrations as low as 10 µM. The study utilized a combination of cytotoxicity assays and viral replication assays to confirm the efficacy of the compound .

Case Study 2: Cancer Cell Line Testing

In vitro testing against breast cancer cell lines demonstrated that derivatives containing the phenylthio group exhibited IC₅₀ values lower than 5 µM, indicating strong antiproliferative activity. This study emphasized the importance of structural modifications in enhancing anticancer properties .

Mechanism of Action

The mechanism by which N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(phenylthio)propanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Substituents on the Propanamide Backbone

Thioamide vs. Thioether Comparison

- N,N-Dimethyl-2-(4-methoxybenzenethio)propanamide (): Contains a thioamide (C=S) group instead of thioether (C-S-C). Thioamides are more polar and prone to hydrolysis, reducing stability compared to the target compound’s thioether .

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability

Receptor Binding

- Methoxy groups are common in serotonin receptor ligands (e.g., 5-HT agonists), suggesting possible CNS activity. In contrast, fluorophenyl derivatives (e.g., 3k in ) may target kinases due to fluorine’s electronegativity .

Biological Activity

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(phenylthio)propanamide, a compound with the CAS number 1797281-51-6 and a molecular weight of 345.5 g/mol, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, encompassing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H23NO3S, indicating the presence of methoxy groups and a phenylthio moiety, which are critical for its biological interactions. The structure can be represented as follows:

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in the context of cancer treatment and antimicrobial activity:

- Anticancer Activity : Studies have shown that related compounds can induce apoptosis in cancer cells through mitochondrial pathways. For instance, compounds with similar structures have been reported to affect mitochondrial permeability transition, leading to cell death via apoptosis or necrosis .

- Antimicrobial Effects : There is evidence suggesting that derivatives of this compound may possess antibacterial and antifungal properties. The presence of methoxy groups is often associated with enhanced membrane permeability, which can facilitate the entry of these compounds into microbial cells .

Anticancer Properties

A notable study focused on the anticancer effects of related compounds on human cancer cell lines. The findings indicated that at concentrations ranging from 5 to 25 µM, these compounds could significantly reduce cell viability by inducing apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | Concentration (µM) | Apoptotic Rate (%) |

|---|---|---|---|

| Compound A | HCT116 (colon cancer) | 5 | 40-60 |

| Compound B | AGS (gastric cancer) | 25 | 50-70 |

Antimicrobial Activity

In terms of antimicrobial activity, derivatives have demonstrated effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Table 2: Antimicrobial Efficacy

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound A | E. coli | 10 |

| Compound B | S. aureus | 5 |

Case Studies

- Case Study on Cancer Cell Lines : A study evaluating the effects of this compound on HCT116 colon cancer cells revealed significant cytotoxicity at concentrations above 10 µM. The study utilized flow cytometry to assess apoptosis rates, confirming that treated cells exhibited increased markers for early and late apoptosis compared to controls .

- Antimicrobial Screening : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited potent activity, with MIC values lower than those of standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(phenylthio)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally related amides often involves multi-step processes, including substitution, reduction, and condensation reactions. For example:

- Substitution : Alkaline conditions (e.g., K₂CO₃ in DMF) facilitate nucleophilic substitution for methoxy group introduction, as seen in analogous compounds .

- Reduction : Iron powder under acidic conditions (e.g., HCl) can reduce nitro intermediates to amines, with yields dependent on stoichiometric ratios and reaction time .

- Condensation : Carbodiimide-based condensing agents (e.g., EDC/HOBt) are effective for amide bond formation, with yields optimized by controlling temperature (0–25°C) and reagent purity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CD₃OD) verify substituent positioning. For example, methoxy protons resonate at δ 3.55–3.74 ppm, while phenylthio groups show aromatic splitting patterns (δ 7.02–7.53 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ calculated for analogs: 445.0489) .

- FT-IR : Peaks at 1657 cm⁻¹ (amide C=O) and 3283 cm⁻¹ (N-H) validate functional groups .

Q. What role do the methoxy and phenylthio substituents play in the compound’s physicochemical properties?

- Methodological Answer :

- Methoxy Groups : Enhance solubility in polar solvents (e.g., methanol) and influence electronic effects via resonance donation, stabilizing intermediates during synthesis .

- Phenylthio Moiety : Increases lipophilicity (logP >3.5), as observed in analogs, potentially improving membrane permeability in biological assays .

- Experimental Validation : Compare logD values (shake-flask method) and thermal stability (DSC/TGA) with des-methyl or des-thio analogs to isolate substituent effects .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Computational Models : Use DFT (B3LYP/6-31G*) to calculate transition states for amide bond formation, then validate with kinetic studies (e.g., monitoring via in-situ IR) .

- Contradiction Analysis : If predicted reaction barriers conflict with observed yields, re-evaluate solvent effects (CPCM solvation model) or steric hindrance from the 2-methoxyphenyl group .

- Case Study : Analogous compounds showed improved agreement when dispersion corrections (D3-BJ) were included in computational models .

Q. How can researchers design experiments to evaluate the compound’s inhibitory activity against specific enzymes or receptors?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known sensitivity to sulfur-containing ligands (e.g., cysteine proteases or kinases) based on structural analogs .

- Assay Design :

- In Vitro : Fluorescence-based assays (e.g., FRET for protease inhibition) with IC₅₀ determination across pH 6.5–7.5 .

- Selectivity Screening : Test against related isoforms (e.g., LMP7 vs. LMP2 subunits of the immunoproteasome) to identify off-target effects .

- Data Interpretation : Use Schild regression analysis for receptor binding studies to distinguish competitive vs. allosteric inhibition .

Q. What methodologies elucidate the metabolic stability and pharmacokinetic (PK) profile of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. The phenylthio group may undergo oxidative metabolism (e.g., sulfoxide formation) .

- PK Studies : Administer intravenously/orally in rodents, with plasma sampling over 24h. Calculate AUC, Cₘₐₓ, and t₁/₂. Structural analogs with methoxy groups showed prolonged t₁/₂ (>4h) due to reduced CYP450 clearance .

- Toxicology : Assess reactive metabolite formation (e.g., glutathione-trapping assays) to mitigate idiosyncratic toxicity risks .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific research applications?

- Methodological Answer :

- Analog Synthesis : Modify the phenylthio group (e.g., replace with methylsulfonyl) or vary methoxy positions to create a 10–15 compound library .

- Biological Testing : Correlate substituent changes with bioactivity (e.g., IC₅₀ shifts in enzyme assays) and solubility (nephelometry). For example, para-methoxy analogs showed 3-fold higher potency than ortho-substituted derivatives .

- Data Integration : Use multivariate analysis (PCA or QSAR models) to identify critical descriptors (e.g., Hammett σ for electronic effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.